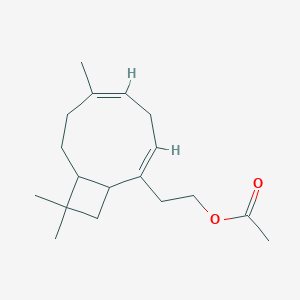
2-(6,10,10-Trimethylbicyclo(7.2.0)undeca-2,5-dien-2-yl)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6,10,10-Trimethylbicyclo(7.2.0)undeca-2,5-dien-2-yl)ethyl acetate is a complex organic compound known for its unique bicyclic structure. This compound is characterized by its two fused rings and the presence of an acetate group, making it a subject of interest in various fields of scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,10,10-Trimethylbicyclo(7.2.0)undeca-2,5-dien-2-yl)ethyl acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.
Introduction of the trimethyl groups: Methylation reactions are employed to introduce the three methyl groups at specific positions on the bicyclic core.
Attachment of the ethyl acetate group: This final step involves esterification, where an ethyl acetate group is attached to the bicyclic structure.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently .
化学反応の分析
Types of Reactions
2-(6,10,10-Trimethylbicyclo(7.2.0)undeca-2,5-dien-2-yl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: Various substituents can replace the acetate group or other functional groups on the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) or platinum oxide (PtO2) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
科学的研究の応用
2-(6,10,10-Trimethylbicyclo(7.2.0)undeca-2,5-dien-2-yl)ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which 2-(6,10,10-Trimethylbicyclo(7.2.0)undeca-2,5-dien-2-yl)ethyl acetate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research .
類似化合物との比較
Similar Compounds
2-[(2Z,5E)-6,10,10-Trimethylbicyclo[7.2.0]undeca-2,5-dien-2-yl]ethanol: Similar in structure but with an ethanol group instead of an acetate group.
2,6,10,10-Tetramethylbicyclo[7.2.0]undeca-1,6-diene: Another bicyclic compound with a different arrangement of methyl groups.
2-Methylene-6,10,10-trimethylbicyclo(7.2.0)undec-5-ene: Features a methylene group and a different double-bond configuration.
Uniqueness
What sets 2-(6,10,10-Trimethylbicyclo(7.2.0)undeca-2,5-dien-2-yl)ethyl acetate apart is its specific combination of functional groups and its unique bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
特性
CAS番号 |
72987-56-5 |
|---|---|
分子式 |
C18H28O2 |
分子量 |
276.4 g/mol |
IUPAC名 |
2-[(2Z,5Z)-6,10,10-trimethyl-2-bicyclo[7.2.0]undeca-2,5-dienyl]ethyl acetate |
InChI |
InChI=1S/C18H28O2/c1-13-6-5-7-15(10-11-20-14(2)19)16-12-18(3,4)17(16)9-8-13/h6-7,16-17H,5,8-12H2,1-4H3/b13-6-,15-7- |
InChIキー |
WXTWOJBDAKYXLP-GWMOXCNNSA-N |
異性体SMILES |
C/C/1=C/C/C=C(\C2CC(C2CC1)(C)C)/CCOC(=O)C |
正規SMILES |
CC1=CCC=C(C2CC(C2CC1)(C)C)CCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


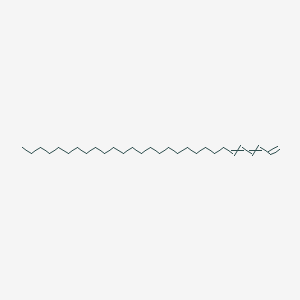
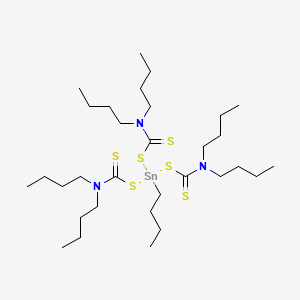
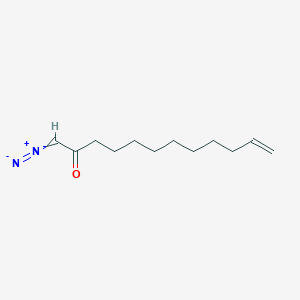
![1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane](/img/structure/B14446160.png)
![Benzoic acid, 4-[[[[4-[[(2-ethylhexyl)oxy]carbonyl]phenyl]amino]methylene]amino]-, 2-ethylhexyl ester](/img/structure/B14446170.png)
![2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol](/img/structure/B14446174.png)
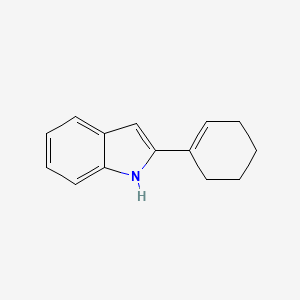
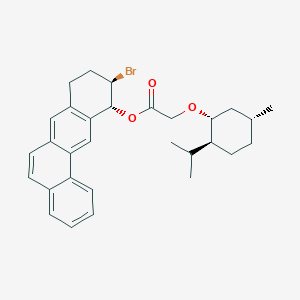
![3,4,6-Triphenyl-1,3-diazabicyclo[2.2.0]hex-5-en-2-one](/img/structure/B14446196.png)
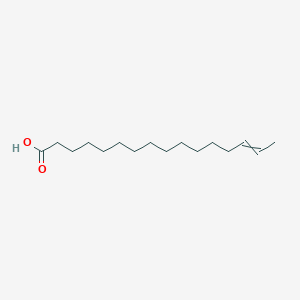
![(E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene](/img/structure/B14446213.png)
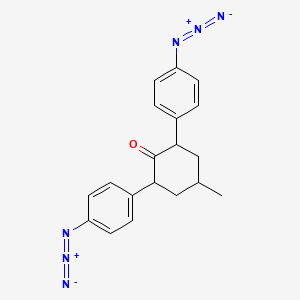
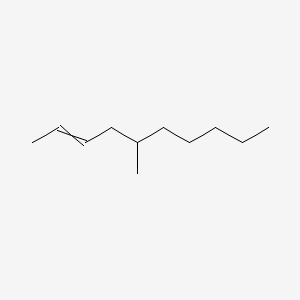
![2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate](/img/structure/B14446230.png)
